PW0787

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

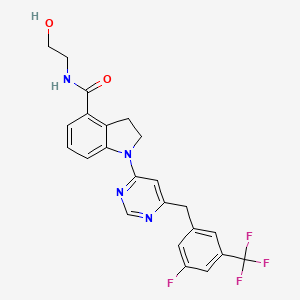

1-[6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrimidin-4-yl]-N-(2-hydroxyethyl)-2,3-dihydroindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVWBLTVAPNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of PW0787

For Researchers, Scientists, and Drug Development Professionals

Abstract

PW0787 is a potent, selective, and orally bioavailable small molecule agonist of the G protein-coupled receptor 52 (GPR52).[1][2][3] GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders.[1][4] this compound exerts its effects by stimulating the Gαs/olf signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This activity modulates downstream signaling cascades, and preclinical studies have demonstrated the potential of this compound to ameliorate psychosis-like behaviors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological properties, signaling pathways, and preclinical efficacy.

Core Mechanism of Action: GPR52 Agonism

This compound functions as a direct agonist of GPR52, a class A orphan G protein-coupled receptor.[1][2] Upon binding to GPR52, this compound induces a conformational change in the receptor, leading to the activation of the coupled Gαs/olf protein.[1][5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[5] The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular responses.[4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via GPR52 activation.

Pharmacological Properties

Potency and Efficacy

This compound is a potent agonist of human GPR52, with a reported half-maximal effective concentration (EC50) of 135 nM.[2][3] In cellular assays, it demonstrates enhanced efficacy, with a maximum effect (Emax) of 136% relative to a reference compound.[2]

| Parameter | Value | Reference |

| EC50 (GPR52) | 135 nM | [2][3] |

| Emax | 136% | [2] |

Selectivity

This compound exhibits excellent target selectivity. Counter-screening against a panel of other relevant G protein-coupled receptors and ion channels has shown no significant off-target affinities.[1] While a comprehensive quantitative selectivity panel with Ki or IC50 values is not publicly available, the reported data suggests a favorable selectivity profile, which is crucial for minimizing off-target side effects.

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable and brain-penetrant.[2]

| PK Parameter | Route | Dose | Value | Unit | Reference |

| Cmax | IV | 10 mg/kg | 6726 | ng/mL | [3] |

| PO | 20 mg/kg | 3407 | ng/mL | [3] | |

| AUC0-inf | IV | 10 mg/kg | 9030 | ngh/mL | [3] |

| PO | 20 mg/kg | 13749 | ngh/mL | [3] | |

| Oral Bioavailability (F) | PO | 20 mg/kg | 76 | % | [2] |

| Volume of Distribution (Vss) | IV | 10 mg/kg | 1.5 | L/kg | [3] |

| Plasma Clearance (CL) | IV | 10 mg/kg | 1.1 | L/h/kg | [3] |

| Brain/Plasma Ratio (0.25h) | IV | - | 0.28 | - | [2] |

| Brain/Plasma Ratio (1h) | IV | - | 0.39 | - | [2] |

Experimental Protocols

GloSensor™ cAMP Assay

The potency and efficacy of this compound at the GPR52 receptor were determined using the GloSensor™ cAMP assay in HEK293 cells transiently expressing human GPR52.[1] This is a live-cell, non-lytic assay that measures changes in intracellular cAMP levels.

Principle: The GloSensor™ biosensor is a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that results in an increase in light output, which is proportional to the cAMP concentration.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human GPR52 receptor and the pGloSensor™-22F cAMP plasmid.

-

Cell Plating: Transfected cells are plated into 96-well white-walled, clear-bottom plates and incubated to allow for cell attachment and receptor expression.

-

Assay Initiation: The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrated at room temperature.

-

Compound Addition: A baseline luminescence reading is taken before the addition of this compound at various concentrations.

-

Signal Detection: Luminescence is measured kinetically over a period of time using a luminometer.

-

Data Analysis: The change in luminescence is used to determine the concentration-response curve for this compound, from which the EC50 and Emax values are calculated.

Caption: Experimental workflow for the GloSensor cAMP assay.

In Vivo Amphetamine-Induced Hyperlocomotion

The antipsychotic-like activity of this compound was assessed using the amphetamine-induced hyperlocomotion model in mice.[1] This is a standard behavioral assay used to screen for potential antipsychotic drugs.

Protocol Outline:

-

Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

-

Drug Administration: Mice are administered this compound (0.3, 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (IP) injection.

-

Amphetamine Challenge: After a predetermined pretreatment time, mice are challenged with an IP injection of d-amphetamine (3 mg/kg) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Locomotor activity is recorded immediately after the amphetamine challenge for a specified duration using an automated activity monitoring system.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the this compound-treated groups and the vehicle-treated control group. Statistical analysis is performed to determine the significance of the reduction in hyperlocomotion.

Results: this compound significantly and dose-dependently inhibited amphetamine-induced hyperlocomotor behavior in mice, with significant effects observed at the 3 mg/kg and 10 mg/kg doses.[3]

Molecular Interactions

Molecular docking studies were performed using the Schrödinger Drug Discovery Suite to investigate the binding mode of this compound within the GPR52 receptor.[1] These studies utilized the crystal structure of GPR52 (PDB code: 6LI0). The docking results suggest a binding mode characterized by three critical hydrogen bond pairs, π-π stacking interactions with one of the aromatic rings of the compound, and hydrophobic interactions with another ring system.[1] While the specific amino acid residues involved in these interactions have not been detailed in the primary literature, the model provides a theoretical framework for understanding the structure-activity relationship of this compound and its analogs.

Caption: Key molecular interactions between this compound and GPR52.

Conclusion

This compound is a novel, potent, and selective GPR52 agonist with a well-defined mechanism of action. Its ability to stimulate the Gαs/olf-cAMP signaling pathway in a targeted manner within the brain provides a strong rationale for its development as a therapeutic agent for neuropsychiatric disorders such as schizophrenia. The compound's favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, coupled with its demonstrated efficacy in a preclinical model of psychosis, underscores its potential as a promising drug candidate. Further investigation into its detailed binding interactions and comprehensive selectivity profile will continue to refine our understanding of this important pharmacological tool.

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

PW0787: A Selective GPR52 Agonist for Neuropsychiatric Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and cortex, regions of the brain crucial for motor control, cognition, and emotional regulation.[1] Its unique co-localization with dopamine D1 and D2 receptors suggests a significant role in modulating dopaminergic signaling pathways, making it a promising therapeutic target for central nervous system disorders such as schizophrenia and substance use disorders.[1][2][3] PW0787 has emerged as a potent, selective, and orally bioavailable GPR52 agonist with the ability to penetrate the brain.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound at the Human GPR52 Receptor

| Parameter | Value | Description |

| EC50 | 135 nM | Half-maximal effective concentration for GPR52 activation in a cAMP assay.[4] |

| Emax | 136% | Maximum efficacy relative to a reference GPR52 agonist.[4] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| AUC0-inf (ng·h/mL) | 9030 | 13,749[5] |

| Cmax (ng/mL) | 6726 | 3407[5] |

| Vss (L/kg) | 1.5 | - |

| CL (L/h/kg) | 1.1 | - |

| Oral Bioavailability (F) | - | 76%[4][5] |

Table 3: Brain Penetration of this compound in Rats

| Time Post-Injection | Brain/Plasma Ratio |

| 0.25 hours | 0.28[4] |

| 1 hour | 0.39[4] |

Table 4: In Vivo Efficacy of this compound in Mice

| Model | Doses (mg/kg, IP) | Effect |

| Amphetamine-Induced Hyperactivity | 0.3, 1, 3, 10 | Significant and dose-dependent inhibition of hyperactivity.[4] |

Experimental Protocols

In Vitro GPR52 Activation Assay (GloSensor™ cAMP Assay)

This protocol details the measurement of this compound's ability to activate GPR52 in a cellular context.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GPR52 agonist by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells transiently expressing human GPR52.

-

GloSensor™ cAMP Reagent (Promega).

-

This compound and a reference GPR52 agonist.

-

Cell culture medium and reagents.

-

White, clear-bottom 96-well plates.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transiently transfect the cells with a plasmid encoding human GPR52 using a suitable transfection reagent.

-

Cell Seeding: Plate the transfected HEK293 cells into white, clear-bottom 96-well plates at a density optimized for the GloSensor™ assay. Allow cells to adhere overnight.

-

Reagent Preparation and Incubation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. Replace the cell culture medium with the reagent-containing medium and incubate for 2 hours at room temperature in the dark to allow for reagent equilibration.

-

Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in an appropriate vehicle (e.g., DMSO).

-

Compound Addition and Measurement: Add the compound dilutions to the respective wells. Measure luminescence immediately and kinetically over a period of 15-30 minutes using a luminometer.

-

Data Analysis: Determine the EC50 and Emax values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The Emax of this compound is expressed as a percentage of the maximal response induced by the reference agonist.

In Vivo Amphetamine-Induced Hyperactivity Model

This protocol describes the assessment of this compound's antipsychotic-like activity in mice.

Objective: To evaluate the ability of this compound to inhibit the hyperlocomotor activity induced by amphetamine in mice.

Materials:

-

Male C57BL/6 mice.

-

This compound.

-

d-amphetamine.

-

Vehicle solution for injections.

-

Open-field activity chambers equipped with photobeam detectors.

Procedure:

-

Animal Acclimation: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.

-

Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for at least 30 minutes.

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (IP) injection at various doses (e.g., 0.3, 1, 3, 10 mg/kg).

-

After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 3 mg/kg, IP) to induce hyperactivity.

-

-

Locomotor Activity Monitoring: Immediately after amphetamine injection, record the locomotor activity (e.g., horizontal distance traveled, beam breaks) for a period of 90-120 minutes.

-

Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetic Studies in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulated for intravenous and oral administration.

-

Cannulation supplies (for IV administration and blood sampling).

-

Blood collection tubes (containing anticoagulant).

-

Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS).

Procedure:

-

Animal Preparation: For intravenous administration, cannulate the jugular vein of the rats for drug infusion and blood sampling. For oral administration, use oral gavage.

-

Drug Administration:

-

Intravenous: Administer a single bolus dose of this compound (e.g., 10 mg/kg) through the cannula.

-

Oral: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.

-

-

Blood and Brain Tissue Sampling:

-

Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

For brain penetration studies, euthanize a subset of animals at specific time points (e.g., 0.25 and 1 hour) and collect brain tissue.

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to obtain plasma.

-

Homogenize the brain tissue.

-

Extract this compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as AUC, Cmax, Vss, CL, and oral bioavailability (F).

Signaling Pathways and Visualizations

GPR52 Signaling Pathway

Activation of GPR52 by an agonist like this compound primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal function.

Figure 1. GPR52 signaling cascade initiated by this compound.

Experimental Workflow: Amphetamine-Induced Hyperactivity Model

The following diagram illustrates the key steps in the in vivo assessment of this compound's efficacy.

Figure 2. Workflow for the amphetamine-induced hyperactivity study.

Selectivity Profile

This compound has been demonstrated to be a selective agonist for GPR52. In a broad panel of off-target screening assays, this compound showed no significant binding or activity at other major brain G protein-coupled receptors (GPCRs) and ion channels, indicating a favorable selectivity profile and a reduced potential for off-target related side effects.

Conclusion

This compound is a potent and selective GPR52 agonist with excellent oral bioavailability and brain penetration.[4] Its ability to dose-dependently attenuate amphetamine-induced hyperactivity in preclinical models highlights its potential as a novel therapeutic agent for neuropsychiatric disorders characterized by dopamine dysregulation, such as schizophrenia.[4] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and therapeutic application of GPR52 agonists.

References

- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 3. ulab360.com [ulab360.com]

- 4. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

PW0787: A Technical Guide to its Role as a GPR52 Agonist in cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PW0787, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). It details its mechanism of action within the cyclic adenosine monophosphate (cAMP) signaling pathway, presents key quantitative pharmacological data, and outlines the experimental protocols used for its characterization.

Introduction: this compound and the GPR52 Receptor

This compound (also referred to as compound 12c in initial discovery literature) is a novel, orally bioavailable, and brain-penetrant small molecule identified as a potent agonist for GPR52.[1][2] GPR52 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the striatum and cortex, regions of the brain crucial for motor control, cognition, and reward.[2] This receptor is constitutively active and couples to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2][3] By activating GPR52, this compound stimulates this signaling cascade, making it a valuable tool for studying GPR52 function and a potential therapeutic agent for neuropsychiatric disorders like schizophrenia and substance use disorders.[2][4]

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of action for this compound is the potentiation of the canonical Gαs-cAMP signaling pathway through the activation of GPR52. The binding of this compound to GPR52 induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. The Gαs subunit exchanges GDP for GTP, dissociates from the βγ subunits, and directly activates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of ATP into the second messenger cAMP, which mediates downstream cellular responses.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency, efficacy, and in vivo pharmacokinetic parameters of this compound, primarily derived from studies in rodent models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Description | Source |

| EC50 | 135 nM | HEK293 (human GPR52) | The concentration of this compound that elicits a half-maximal response in cAMP accumulation.[1][5] | [1][5] |

| Emax | 136% | HEK293 (human GPR52) | The maximum efficacy relative to a reference GPR52 agonist.[5] | [5] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value (PO) | Value (IV) | Description | Source |

| Dose | 20 mg/kg | 10 mg/kg | Administered dose. | [1] |

| Cmax | 3407 ng/mL | 6726 ng/mL | Maximum observed plasma concentration. | [1] |

| AUC0-inf | 13,749 ng·h/mL | 9030 ng·h/mL | Total drug exposure over time. | [1] |

| Vss | - | 1.5 L/kg | Volume of distribution at steady state. | [1] |

| CL | - | 1.1 L/h/kg | Plasma clearance. | [1] |

| Oral Bioavailability (F) | 76% | - | The fraction of the oral dose that reaches systemic circulation.[1][5] | [1][5] |

| Brain/Plasma Ratio (0.25h) | 0.28 | - | Ratio of drug concentration in the brain versus plasma at 0.25 hours post-injection.[5] | [5] |

| Brain/Plasma Ratio (1h) | 0.39 | - | Ratio of drug concentration in the brain versus plasma at 1 hour post-injection.[5] | [5] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound's activity.

In Vitro GPR52 Activation: GloSensor™ cAMP Assay

This assay quantifies the agonist-induced production of intracellular cAMP in a live-cell, non-lytic format.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human GPR52 receptor.

Principle: The assay utilizes a genetically encoded biosensor composed of a cAMP binding domain fused to a mutant form of luciferase. When cAMP binds to the sensor, a conformational change occurs, leading to a large increase in light output that is proportional to the cAMP concentration.[6]

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding for both human GPR52 and the GloSensor™ cAMP biosensor.[1]

-

Cell Plating: Transfected cells are seeded into 384-well white, clear-bottom assay plates and cultured to allow for protein expression.

-

Compound Preparation: this compound is serially diluted to create a twelve-point concentration gradient (e.g., from 0.1 nM to 30 μM). A vehicle control (e.g., 0.5% DMSO) is also prepared.[1]

-

Assay Procedure:

-

The cell culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.

-

The plates are equilibrated at room temperature.

-

The serially diluted this compound and control solutions are added to the wells.

-

-

Data Acquisition: Luminescence is measured kinetically over a period of time using a plate-reading luminometer. The signal increase reflects the accumulation of intracellular cAMP.

-

Data Analysis: The luminescence data is normalized, with the vehicle control set as 0% and a reference GPR52 agonist as 100% efficacy.[1] A four-parameter logistic equation is used to fit the concentration-response curve and determine the EC50 and Emax values.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotor Activity

This behavioral assay is a standard preclinical model used to assess the antipsychotic-like potential of test compounds.

Objective: To evaluate the ability of this compound to suppress psychostimulant-induced hyperactivity in mice.

Principle: The psychostimulant amphetamine (AMPH) induces a robust increase in locomotor activity in rodents by increasing dopamine levels in the brain.[2] Compounds with antipsychotic properties are expected to attenuate this hyperactivity.

Methodology:

-

Animals: Male C57BL/6 mice are commonly used for this paradigm.[2] Animals are habituated to the testing environment before the experiment.

-

Apparatus: Locomotor activity is monitored in open-field arenas equipped with infrared beams to automatically track horizontal movement.

-

Dosing:

-

Mice are divided into groups. One group receives a vehicle control, while other groups receive this compound at various doses (e.g., 0.3, 1, 3, or 10 mg/kg) via intraperitoneal (IP) injection.[1]

-

After a set pretreatment time (e.g., 30 minutes), all mice are administered a challenge dose of d-amphetamine (e.g., 3 mg/kg, IP).[1]

-

-

Data Acquisition: Immediately following the amphetamine injection, mice are placed back into the open-field arenas, and their horizontal activity (distance traveled) is recorded for a specified duration (e.g., 60-90 minutes).

-

Data Analysis: The total distance traveled is calculated for each animal. The data from the this compound-treated groups are compared to the vehicle-treated group using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the compound significantly inhibits amphetamine-induced hyperlocomotion.[1]

Conclusion

This compound is a well-characterized GPR52 agonist that robustly activates the cAMP signaling pathway. Its favorable pharmacological profile, including high potency, oral bioavailability, and brain penetration, combined with its demonstrated efficacy in preclinical models of psychosis, establishes it as a critical research tool and a promising lead compound for the development of novel therapeutics for neuropsychiatric disorders. The experimental frameworks detailed herein provide a basis for the continued investigation of this compound and other GPR52 modulators.

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GloSensor™ cAMP Assay Protocol [promega.com]

The Therapeutic Potential of PW0787 in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often with limited efficacy against negative and cognitive symptoms and a significant side-effect burden. The G protein-coupled receptor 52 (GPR52), an orphan receptor highly expressed in striatal and cortical regions, has emerged as a promising novel therapeutic target. PW0787 is a potent, selective, and orally bioavailable GPR52 agonist that has demonstrated preclinical antipsychotic-like activity. This technical guide provides an in-depth overview of the pharmacology, pharmacokinetics, and therapeutic potential of this compound in schizophrenia, presenting key data, experimental methodologies, and relevant signaling pathways.

Introduction to GPR52 and its Role in Schizophrenia

GPR52 is a Gs-coupled orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the striatum and prefrontal cortex.[1][2] Its strategic localization in brain regions implicated in the pathophysiology of schizophrenia makes it an attractive target for novel drug development. GPR52 is co-localized with dopamine D2 receptors in the striatum and D1 receptors in the prefrontal cortex.[1] This unique expression pattern suggests that GPR52 agonists could modulate dopaminergic signaling in a manner beneficial for treating schizophrenia. The prevailing hypothesis is that GPR52 activation can counteract the hyperactivity of D2 receptor signaling in the striatum, which is associated with positive symptoms, while simultaneously enhancing D1 receptor signaling in the prefrontal cortex, potentially ameliorating negative and cognitive symptoms.[2]

This compound: A Potent and Selective GPR52 Agonist

This compound is a novel, brain-penetrant small molecule identified as a potent and selective agonist of the GPR52 receptor.[1][3] Preclinical studies have shown its potential to suppress psychostimulant-induced behaviors, a common model for antipsychotic activity.[3][4]

In Vitro Pharmacology

This compound demonstrates potent agonism at the human GPR52 receptor, effectively stimulating the downstream signaling cascade.

| Parameter | Value | Reference |

| EC50 (GPR52) | 135 nM | [5][6] |

| Emax | 136% | [6] |

| Target Selectivity | No significant binding affinity (Ki) at 10 µM against a panel of over 30 brain receptors and channels (including 5-HT2A and D2 receptors) | [1] |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including oral bioavailability and brain penetration.

| Parameter | Route | Dose | Value | Unit | Reference |

| Cmax | IV | 10 mg/kg | 6726 | ng/mL | [5] |

| PO | 20 mg/kg | 3407 | ng/mL | [5] | |

| AUC0-inf | IV | 10 mg/kg | 9030 | ngh/mL | [5] |

| PO | 20 mg/kg | 13,749 | ngh/mL | [5] | |

| Vss | IV | 10 mg/kg | 1.5 | L/kg | [5] |

| CL | IV | 10 mg/kg | 1.1 | L/h/kg | [5] |

| Oral Bioavailability (F) | 76 | % | [6] | ||

| Brain/Plasma Ratio (0.25h) | 0.28 | [6] | |||

| Brain/Plasma Ratio (1h) | 0.39 | [6] |

In Vivo Efficacy

The antipsychotic-like potential of this compound was evaluated in a preclinical model of psychosis.

| Model | Species | Doses (IP) | Effect | Reference |

| Amphetamine-induced Hyperlocomotion | Mice | 0.3, 1, 3, 10 mg/kg | Significantly inhibited hyperlocomotor behavior | [5] |

Experimental Protocols

In Vitro cAMP Assay

This protocol outlines the methodology used to determine the potency and efficacy of this compound at the human GPR52 receptor.

-

Cell Line: HEK293 cells transiently or stably expressing the human GPR52 receptor.

-

Assay Principle: The GloSensor™ cAMP assay is a bioluminescence-based assay that measures changes in intracellular cAMP levels. The GloSensor™ protein contains a cAMP-binding domain fused to a variant of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change, leading to an increase in light output.

-

Protocol:

-

Cell Seeding: Seed HEK293-hGPR52 cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 10 mM HEPES).

-

Assay Procedure:

-

Remove the growth medium from the cells and replace it with the equilibration medium containing the GloSensor™ cAMP Reagent.

-

Incubate the plate at room temperature for a designated period to allow for reagent equilibration.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Measure luminescence at specified time points using a plate reader.

-

-

Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Plot the luminescence signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

Amphetamine-Induced Hyperlocomotion

This behavioral assay is a widely used preclinical model to assess the antipsychotic potential of test compounds.

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open-field arenas equipped with automated photobeam systems to measure locomotor activity.

-

Protocol:

-

Acclimatization: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer this compound (0.3, 1, 3, or 10 mg/kg, IP) or vehicle.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, IP) or saline.

-

-

Locomotor Activity Measurement: Immediately after amphetamine administration, record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

-

Data Analysis: Analyze the total locomotor activity during the testing period. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Visualizing the Mechanism and Workflow

GPR52 Signaling Pathway

Caption: GPR52 signaling cascade initiated by this compound.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacodynamics of PW0787

Abstract

This compound is a potent, selective, and orally bioavailable agonist for the G-protein coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain.[1][2][3] This compound has demonstrated significant potential in preclinical models for neuropsychiatric disorders due to its ability to modulate dopaminergic and glutamatergic neurotransmission through cAMP signaling.[2][4] This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative efficacy and potency, and detailed experimental protocols from key studies.

Core Pharmacodynamic Profile

This compound acts as an agonist at the GPR52 receptor. Its binding to the receptor initiates a downstream signaling cascade that results in the elevation of cyclic adenosine monophosphate (cAMP).[2][4] This mechanism is central to its observed physiological effects. The compound was developed through a systematic structure-activity relationship (SAR) study of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues, which aimed to improve potency and efficacy.[2]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound.

| Parameter | Value | Species/System | Notes |

| EC50 | 135 nM | Human GPR52 (in HEK293 cells) | Potency in cAMP signaling assay.[1][3] |

| Emax | 136% | Human GPR52 (in HEK293 cells) | Efficacy relative to a reference compound.[3] |

| In Vivo Efficacy | Significant Inhibition | Mice | Suppression of amphetamine-induced hyperlocomotor activity at doses of 3 and 10 mg/kg (IP).[1][2] |

| Oral Bioavailability (F) | 76% | Rats | Demonstrates excellent oral absorption.[1][3] |

| Brain Penetration | Brain/Plasma Ratios: 0.28 (at 0.25h), 0.39 (at 1h) | Rats | Confirms the compound crosses the blood-brain barrier.[3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by activating GPR52. As a Gs-coupled receptor, GPR52 activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, influencing neuronal excitability and gene expression.[4] This pathway is crucial for modulating dopaminergic and glutamatergic signaling, which are implicated in the pathophysiology of several neuropsychiatric disorders.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic findings. The following sections describe the key experimental protocols used in the characterization of this compound.

In Vitro cAMP Assay

This assay was used to determine the potency (EC50) and efficacy (Emax) of this compound at the human GPR52 receptor.

Objective: To quantify the ability of this compound to stimulate cAMP production in a cell-based system expressing the target receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR52 receptor were cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Compound Preparation: this compound was dissolved in DMSO to create a stock solution.[1] Serial dilutions were then prepared in assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

Cells were seeded into 96-well plates and grown to confluence.

-

On the day of the experiment, the growth medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cells were treated with varying concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).[2]

-

Following a defined incubation period, cells were lysed.

-

-

cAMP Quantification: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The concentration-response data were fitted to a four-parameter logistic equation to determine the EC50 and Emax values. Efficacy was expressed relative to a standard reference agonist.[2]

In Vivo Amphetamine-Induced Hyperlocomotion Study

This behavioral model in mice was used to assess the antipsychotic-like potential of this compound.

Objective: To determine if this compound can suppress the hyperlocomotor activity induced by the psychostimulant d-amphetamine.

Methodology:

-

Animals: Male C57BL/6 mice were used for the study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Behavioral Testing:

-

Following a pre-treatment period, mice were administered d-amphetamine (AMPH) to induce hyperlocomotor activity.[2]

-

Immediately after AMPH injection, mice were placed into open-field arenas.

-

Locomotor activity (e.g., horizontal distance traveled) was recorded for a specified duration (e.g., 30-60 minutes) using an automated tracking system.[2]

-

-

Data Analysis: The total distance traveled was compared between the different treatment groups (Vehicle, AMPH-only, this compound + AMPH). Statistical significance was determined using ANOVA followed by post-hoc tests.[2]

Conclusion

This compound is a novel, brain-penetrant GPR52 agonist with a well-defined pharmacodynamic profile. Its ability to potently and efficaciously stimulate the GPR52-cAMP signaling pathway translates to significant in vivo activity in a validated animal model of psychosis.[1][2] The favorable pharmacokinetic properties, including excellent oral bioavailability, further underscore its potential as a therapeutic agent for neuropsychiatric disorders.[3] The data and protocols presented herein provide a foundational guide for further research and development of this promising compound.

References

The GPR52 Agonist PW0787: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PW0787, a novel, potent, and selective G protein-coupled receptor 52 (GPR52) agonist, and its effects on the central nervous system (CNS). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides the experimental protocols for the cited research.

Introduction

This compound is an orally bioavailable and brain-penetrant small molecule that acts as an agonist at the orphan GPR52, a receptor highly expressed in the striatum.[1][2] GPR52 is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway is of significant interest for the development of therapeutics for neuropsychiatric disorders, such as schizophrenia and substance use disorders, due to its potential to modulate dopaminergic pathways.[1][2] Preclinical studies have demonstrated the potential of this compound to suppress psychostimulant-induced behaviors.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR52. This activation initiates a downstream signaling cascade, as depicted in the diagram below. The binding of this compound to GPR52 is believed to be allosteric, modulating the self-activation of the receptor.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Description |

| EC50 | 135 nM | The half-maximal effective concentration for GPR52 activation in a cAMP assay.[3] |

| Emax | 136% | The maximum efficacy in the cAMP assay, relative to a reference compound.[3] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Administration Route | Value | Unit |

| Cmax | Intravenous (10 mg/kg) | 6726 | ng/mL |

| Oral (20 mg/kg) | 3407 | ng/mL | |

| AUC0-inf | Intravenous (10 mg/kg) | 9030 | ng·h/mL |

| Oral (20 mg/kg) | 13,749 | ng·h/mL | |

| Vss | Intravenous (10 mg/kg) | 1.5 | L/kg |

| CL | Intravenous (10 mg/kg) | 1.1 | L/h/kg |

| Oral Bioavailability (F) | Oral (20 mg/kg) | 76 | % |

| Brain/Plasma Ratio | Intraperitoneal | 0.28 (at 0.25h) | - |

| Intraperitoneal | 0.39 (at 1h) | - |

Table 3: In Vivo Efficacy of this compound in Amphetamine-Induced Hyperactivity Model in Mice

| This compound Dose (mg/kg, IP) | Amphetamine Dose (mg/kg, IP) | % Inhibition of Hyperactivity |

| 3 | 3 | Significant suppression |

| 10 | 3 | Significant suppression |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

In Vitro cAMP Assay

This protocol describes the method used to determine the potency and efficacy of this compound in activating GPR52.

Materials:

-

HEK293 cells

-

Human GPR52 expression plasmid

-

Glosensor™ cAMP reagent (Promega)

-

Poly-L-lysine coated 96-well white clear-bottom plates

-

CO2-independent cell culture medium

-

This compound

Procedure:

-

Cell Culture and Transfection: HEK293 cells were transiently transfected with plasmids encoding human GPR52 and the Glosensor cAMP biosensor.

-

Cell Seeding: Eighteen hours post-transfection, cells were seeded at a density of 60,000 cells per well into 96-well plates pre-coated with poly-L-lysine.

-

Assay Initiation: Four hours after seeding, the growth medium was replaced with CO2-independent medium containing 1% Glosensor reagent.

-

Compound Addition: this compound was serially diluted and added to the wells to achieve a range of final concentrations.

-

Incubation: The plates were incubated at room temperature for 15 minutes.

-

Data Acquisition: Luminescence was measured using a plate reader to determine the intracellular cAMP levels.

-

Data Analysis: The resulting data were analyzed using non-linear regression to determine the EC50 and Emax values.

Pharmacokinetic Study in Rats

This protocol outlines the methodology for determining the pharmacokinetic properties of this compound in Sprague-Dawley rats.

Animals:

-

Male Sprague-Dawley rats (n=3 per group).

Drug Formulation and Administration:

-

Intravenous (IV): this compound was formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline and administered as a single 10 mg/kg bolus dose.

-

Oral (PO): this compound was formulated in the same vehicle and administered as a single 20 mg/kg dose via oral gavage.

Sample Collection and Processing:

-

Blood samples were collected at various time points post-administration.

-

Plasma was separated from whole blood by centrifugation.

-

Plasma samples were stored at -80°C until analysis.

Bioanalysis:

-

The concentration of this compound in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, AUC, Vss, CL, and oral bioavailability (F), were calculated using non-compartmental analysis.

Amphetamine-Induced Hyperactivity Model in Mice

This protocol details the in vivo experiment to assess the efficacy of this compound in a mouse model of psychostimulant-induced hyperactivity.

Animals:

-

Male C57BL/6J mice.

Procedure:

-

Habituation: Mice were individually placed in locomotor activity chambers and allowed to habituate for 60 minutes.

-

This compound Administration: Mice were administered this compound intraperitoneally (IP) at doses of 0.3, 1, 3, or 10 mg/kg, or vehicle.

-

Amphetamine Challenge: Thirty minutes after this compound administration, mice were challenged with an IP injection of amphetamine at a dose of 3 mg/kg.

-

Locomotor Activity Recording: Locomotor activity was recorded for 60 minutes immediately following the amphetamine injection.

-

Data Analysis: The total horizontal activity was quantified and compared between treatment groups to determine the effect of this compound on amphetamine-induced hyperactivity.

Conclusion

This compound is a promising GPR52 agonist with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. Its ability to modulate the GPR52/cAMP signaling pathway and suppress psychostimulant-induced behaviors in animal models suggests its therapeutic potential for the treatment of various CNS disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of GPR52-targeted therapies.

References

Technical Whitepaper: Discovery and Synthesis of PW0787, a Potent and Brain-Penetrant GPR52 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of PW0787 (also referred to as compound 12c in initial publications). This compound is a novel, potent, and selective G protein-coupled receptor 52 (GPR52) agonist with excellent oral bioavailability and brain permeability.[1][2][3] Developed through systematic structure-activity relationship (SAR) studies, this compound has demonstrated significant potential in preclinical models for the treatment of neuropsychiatric disorders by modulating the GPR52-cAMP signaling pathway.[1] This guide details the synthetic chemistry, experimental protocols, and key pharmacological data that underscore the therapeutic promise of this compound.

Introduction to GPR52 as a Therapeutic Target

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and medial prefrontal cortex, regions of the brain critically involved in motor control, reward, and executive function.[1] GPR52 is exclusively co-localized with dopamine D2 receptors in medium spiny neurons and couples to Gαs/olf G proteins to activate adenylyl cyclase and increase cyclic adenosine monophosphate (cAMP) signaling.[1] This selective expression and signaling profile have identified GPR52 as a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia and substance use disorders.[1] Agonism of GPR52 is hypothesized to offer a novel therapeutic approach to these conditions. The development of potent and selective GPR52 agonists like this compound is a crucial step in validating this hypothesis.[1][4]

Discovery of this compound

This compound was identified through a medicinal chemistry campaign that aimed to optimize a lead compound, compound 4, a 1-heteroaryl-indoline-4-carboxamine GPR52 agonist.[1] Systematic SAR studies focusing on three key moieties of the lead compound led to the design and synthesis of a series of novel 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues.[1] This effort culminated in the discovery of this compound, which features a new pyrimidine core scaffold and demonstrates enhanced potency, efficacy, and improved pharmacokinetic properties compared to the initial lead.[1]

Synthesis of this compound

The synthesis of this compound and its analogues involves a multi-step process. The key steps are outlined in the schemes found in the primary scientific literature.[1] A generalized workflow for the synthesis is depicted below.

Experimental Workflow: Synthesis of this compound

Detailed Experimental Protocol for a Key Step: C-N Coupling

The following protocol is a representative example of the palladium-catalyzed C-N coupling reaction used in the synthesis of this compound precursors.[1]

-

Reactants: Intermediate 14 (1.0 eq), Intermediate 6 (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), XantPhos (0.2 eq), and Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq).

-

Solvent: Anhydrous 1,4-dioxane.

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Intermediate 14, Intermediate 6, Cs₂CO₃, XantPhos, and Pd(OAc)₂. b. Add anhydrous 1,4-dioxane to the flask. c. Heat the reaction mixture to 100 °C and stir overnight. d. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired coupled product (Intermediate 15).

Pharmacological Profile of this compound

This compound is a potent agonist of GPR52 with high selectivity and favorable pharmacokinetic properties.

In Vitro Potency and Efficacy

The potency and efficacy of this compound were determined using a cAMP assay in cells expressing human GPR52.

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | 135 | 136 |

Table 1: In vitro potency and efficacy of this compound.[2][5]

Pharmacokinetic Properties in Rats

Pharmacokinetic studies in rats demonstrated that this compound has excellent plasma exposure and oral bioavailability.[2][3]

| Parameter | IV Administration (10 mg/kg) | PO Administration (20 mg/kg) |

| AUC₀₋ᵢₙf (ng·h/mL) | 9030 | 13,749 |

| Cₘₐₓ (ng/mL) | 6726 | 3407 |

| Vₛₛ (L/kg) | 1.5 | - |

| CL (L/h/kg) | 1.1 | - |

| Oral Bioavailability (F) | - | 76% |

Table 2: Pharmacokinetic parameters of this compound in rats.[3]

Brain Penetration

This compound exhibits good brain permeability, a critical attribute for a CNS drug candidate.

| Time Post-Injection | Brain/Plasma Ratio |

| 0.25 hours | 0.28 |

| 1 hour | 0.39 |

Table 3: Brain-to-plasma concentration ratios of this compound in rats.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the GPR52 receptor. This receptor is coupled to the Gαs/olf protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[1] This signaling cascade is believed to modulate neuronal activity in the striatum and prefrontal cortex, thereby producing its therapeutic effects.

GPR52 Signaling Pathway

Preclinical Efficacy

In vivo proof-of-concept studies have demonstrated the antipsychotic-like potential of this compound.[1][2] In mouse models, this compound significantly and dose-dependently inhibited amphetamine-induced hyperlocomotor activity, a commonly used behavioral paradigm to assess antipsychotic potential.[2][3] Doses of 3 mg/kg and 10 mg/kg (administered intraperitoneally) were effective in suppressing this behavior.[3]

Conclusion

This compound is a novel, potent, and selective GPR52 agonist with a promising pharmacokinetic profile, including good oral bioavailability and brain penetration.[1][2] Its discovery represents a significant advancement in the development of new therapeutic agents for neuropsychiatric disorders. The preclinical data strongly support its potential as a valuable pharmacological tool for further investigating GPR52 biology and as a clinical candidate for the treatment of conditions such as schizophrenia.[1][2] Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

PW0787: A Technical Guide for Neuropsychiatric Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PW0787, a novel, potent, and brain-penetrant G protein-coupled receptor 52 (GPR52) agonist, for its potential application in the research and development of therapeutics for neuropsychiatric disorders. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols relevant to its evaluation.

Core Compound Profile

This compound is a small molecule agonist of GPR52, an orphan receptor primarily expressed in the striatum and cortex of the brain.[1][2] Its selective activation of GPR52 presents a promising therapeutic avenue for conditions such as schizophrenia and other neuropsychiatric disorders.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Description | Source |

| EC50 | 135 nM | Half-maximal effective concentration in a cAMP assay, indicating potency as a GPR52 agonist. | [5] |

| Emax | 136% | Maximum efficacy relative to a reference compound in a cAMP assay. | [5] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Description | Source |

| Oral Bioavailability (F) | 76% | The fraction of the orally administered dose of unchanged drug that reaches the systemic circulation. | [5] |

| Brain/Plasma Ratio (0.25 hr) | 0.28 | Ratio of the concentration of this compound in the brain to that in the plasma 15 minutes post-injection. | [5] |

| Brain/Plasma Ratio (1 hr) | 0.39 | Ratio of the concentration of this compound in the brain to that in the plasma 1 hour post-injection. | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the GPR52 receptor. GPR52 is a Gs-coupled receptor, and its activation by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase.[6] This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. In the context of neuropsychiatric disorders, particularly schizophrenia, this increase in cAMP is hypothesized to have a therapeutic effect by opposing the signaling of the dopamine D2 receptor, which is often overactive in these conditions.[2][3][4] GPR52 is co-localized with D2 receptors in the striatum and with D1 receptors in the cortex, suggesting a modulatory role in dopaminergic pathways.[3][4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro GPR52 Agonist cAMP Assay

This assay quantifies the ability of this compound to stimulate the production of cyclic AMP in cells expressing the GPR52 receptor.

Materials:

-

HEK293 cells stably expressing human GPR52

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound compound series

-

Reference GPR52 agonist

-

cAMP detection kit (e.g., HTRF, Lance Ultra)

-

384-well white opaque microplates

Procedure:

-

Cell Culture: Culture HEK293-GPR52 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer at 4x the final desired concentration.

-

Assay: a. Remove the culture medium from the cell plates. b. Add 10 µL of assay buffer to each well. c. Add 5 µL of the 4x compound dilutions to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: a. Prepare the cAMP detection reagents according to the manufacturer's protocol. b. Add the detection reagents to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a plate reader compatible with the detection kit's technology (e.g., HTRF-compatible reader).

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve for this compound and determine the EC50 and Emax values using a non-linear regression model.

Amphetamine-Induced Hyperactivity Model in Mice

This in vivo model assesses the potential antipsychotic-like activity of this compound by measuring its ability to reduce the locomotor hyperactivity induced by amphetamine.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound

-

d-amphetamine sulfate

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Open-field activity chambers equipped with infrared beams

-

Animal scale

Procedure:

-

Acclimation: House the mice in the testing room for at least one week before the experiment. Handle the mice daily for 3-4 days prior to testing to reduce stress.

-

Habituation: On the day of the experiment, place each mouse individually into an open-field chamber and allow it to habituate for 30-60 minutes.

-

Drug Administration: a. Administer this compound or its vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses. b. After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneal injection) or saline to the mice.

-

Locomotor Activity Monitoring: Immediately after the amphetamine injection, return the mice to the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Calculate the total distance traveled for each treatment group. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by this compound suggests antipsychotic-like potential.

Preclinical Development Workflow

The evaluation of a novel CNS drug candidate like this compound typically follows a structured preclinical development workflow. This process is designed to thoroughly characterize the compound's pharmacological properties, safety profile, and therapeutic potential before advancing to human clinical trials.

References

- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders | PLOS One [journals.plos.org]

- 5. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]

- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of GPR52 Agonist PW0787: A Technical Guide

An In-depth Examination of a Novel Psychotherapeutic Agent

This technical guide provides a comprehensive overview of the biological activity of PW0787, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for neuropsychiatric disorders.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GPR52 agonists.

Core Pharmacological Profile

This compound has been identified as a lead compound from a series of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues.[2] It is an orally bioavailable and brain-penetrant molecule with demonstrated antipsychotic-like activity in preclinical models.[1][6]

Quantitative In Vitro and In Vivo Data

The key pharmacological parameters of this compound are summarized in the tables below, providing a clear comparison of its in vitro potency and efficacy, as well as its in vivo pharmacokinetic properties.

Table 1: In Vitro Activity of this compound [1][6]

| Parameter | Value | Description |

| EC50 | 135 nM | The half maximal effective concentration, indicating the potency of this compound in activating GPR52. |

| Emax | 136% | The maximum efficacy of this compound in stimulating cAMP production, relative to a reference compound. |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats [1][6]

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (20 mg/kg) | Description |

| AUC0-inf (ng·h/mL) | 9030 | 13,749 | Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure. |

| Cmax (ng/mL) | 6726 | 3407 | Maximum observed plasma concentration. |

| t1/2 (h) | - | 2.5 | Elimination half-life. |

| CL (L/h/kg) | 1.1 | - | Plasma clearance. |

| Vss (L/kg) | 1.5 | - | Volume of distribution at steady state. |

| F (%) | - | 76 | Oral bioavailability. |

Table 3: Brain Permeability of this compound in Rats (IV Administration) [1][6]

| Time Post-Injection (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |

| 0.25 | 1807 ± 198 | 6324 ± 271 | 0.28 ± 0.02 |

| 1 | - | - | 0.39 |

Signaling Pathway and Mechanism of Action

GPR52 is coupled to the Gs/olf-G protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] this compound, as a GPR52 agonist, exerts its biological effects through this signaling cascade.

Figure 1: GPR52 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Glosensor™ cAMP Assay

This assay was used to determine the potency and efficacy of this compound in activating GPR52.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were transiently transfected with a plasmid encoding human GPR52.

-

Assay Preparation: Transfected cells were seeded into 384-well plates.

-

Compound Treatment: A twelve-point concentration response curve of this compound (typically from 0.1 nM to 30 µM) was prepared in 0.5% DMSO.

-

Signal Detection: The GloSensor™ cAMP reagent was added to the cells, and luminescence was measured. The increase in luminescence is proportional to the intracellular cAMP concentration.

-

Data Analysis: The EC50 and Emax values were calculated from the concentration-response curves. Emax was expressed as a percentage relative to a reference GPR52 agonist.

Figure 2: Workflow for the Glosensor™ cAMP assay.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model was used to assess the antipsychotic-like activity of this compound.

Protocol:

-

Animals: Male C57BL/6J mice were used for the study.

-

Habituation: Mice were habituated to the locomotor activity chambers for a set period before the experiment.

-

Drug Administration:

-

This compound was dissolved in a vehicle (e.g., 10% DMSO, 10% Solutol, 80% saline) and administered via intraperitoneal (IP) injection at doses of 0.3, 1, 3, or 10 mg/kg.

-

Thirty minutes after this compound or vehicle administration, mice were injected with d-amphetamine (3 mg/kg, IP) to induce hyperlocomotion.

-

-

Locomotor Activity Recording: Horizontal locomotor activity was recorded for 60 minutes immediately following the amphetamine injection using automated activity monitors.

-

Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared between the different treatment groups.

Figure 3: Experimental protocol for the amphetamine-induced hyperlocomotion study.

In Vivo Pharmacokinetic Studies in Rats

These studies were conducted to determine the pharmacokinetic properties of this compound.

Protocol:

-

Animals: Male Sprague-Dawley rats were used.

-

Drug Administration:

-

Intravenous (IV): this compound was administered as a single bolus dose of 10 mg/kg.

-

Oral (PO): this compound was administered via oral gavage at a dose of 20 mg/kg.

-

-

Sample Collection: Blood samples were collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Brain tissue was also collected at specific time points for brain permeability assessment.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

This compound is a potent, selective, and orally bioavailable GPR52 agonist with a promising preclinical profile for the treatment of neuropsychiatric disorders. Its ability to penetrate the brain and modulate GPR52 signaling, coupled with its efficacy in a behavioral model of psychosis, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and other GPR52-targeting compounds.

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PW0787: An In-depth Technical Guide for Drug Development Professionals

An exploration into the molecular architecture and functional activity of PW0787, a potent and selective GPR52 agonist, reveals key structural determinants for its efficacy and pharmacokinetic profile. This guide provides a comprehensive analysis of its structure-activity relationship (SAR), offering valuable insights for researchers in neuropsychiatric drug discovery.

This compound has emerged as a promising lead compound for the development of novel therapeutics targeting neuropsychiatric disorders.[1][2] Its mechanism of action centers on the activation of the orphan G protein-coupled receptor 52 (GPR52), which is predominantly expressed in the striatum and is implicated in the modulation of dopamine signaling pathways.[1][2][3] This guide dissects the intricate relationship between the chemical structure of this compound and its biological activity, providing a foundational understanding for the rational design of next-generation GPR52 agonists.

Quantitative Analysis of SAR

The development of this compound involved systematic modifications of a lead compound (compound 4) to optimize potency, efficacy, and pharmacokinetic properties. The following tables summarize the quantitative data from these studies, highlighting the impact of structural changes on GPR52 activation.

| Compound | Moiety A (R1) | Moiety B (Core) | Moiety C (R2) | EC50 (nM) | Emax (%) |

| 4 (Lead) | H | Pyridine | 3-CF3 | 119 | 100 |

| 12a | H | Pyrimidine | 3-CF3 | 373 | 144 |

| This compound (12c) | H | Pyrimidine | 3-CH3 | 135 | 136 |

| 23a (PW0860) | H | Pyridine | 3-CF3 | 104 | 131 |

| 23d (PW0878) | H | Pyridine | 3-CH3 | 90 | 144 |

| 23e (PW0885) | H | Pyridine | 4-CH3 | 168 | 121 |

| 23f (PW0888) | H | Pyridine | 2-CH3 | >1000 | - |

| 23h (PW0890) | H | Pyridine | 3-OCH3 | 115 | 129 |

Table 1: In Vitro Potency and Efficacy of this compound and Analogs at GPR52. Data from Wang, P. et al. J Med Chem 2020, 63(22): 13951.[1] Emax is expressed relative to compound 4.

| Parameter | Value |

| Oral Bioavailability (F%) | 76%[1] |

| Brain/Plasma Ratio (0.25h) | 0.28[1] |

| Brain/Plasma Ratio (1h) | 0.39[1] |

| Plasma Clearance (CL, L/h/kg) | 1.1[4] |

| Volume of Distribution (Vss, L/kg) | 1.5[4] |

| Cmax (Oral, 20 mg/kg) | 3407 ng/mL[4] |

| AUC0-inf (Oral, 20 mg/kg) | 13,749 ng·h/mL[4] |

| Cmax (IV, 10 mg/kg) | 6726 ng/mL[4] |

| AUC0-inf (IV, 10 mg/kg) | 9030 ng·h/mL[4] |

Table 2: Pharmacokinetic Properties of this compound in Rats. [1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of this compound.

GPR52 cAMP Assay

The functional potency and efficacy of this compound and its analogs were determined by measuring the accumulation of cyclic adenosine monophosphate (cAMP) in a recombinant cell line expressing human GPR52.

Cell Line: HEK293 cells stably expressing human GPR52.

Methodology:

-

Cells are seeded in 96-well plates and grown to 80-90% confluency.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Compounds are serially diluted and added to the cells, followed by incubation for 30 minutes at 37°C.

-

Intracellular cAMP levels are quantified using a commercial cAMP assay kit, such as a LANCE Ultra cAMP kit or a GloSensor-based assay.

-

Data are normalized to the response induced by a reference agonist or a maximal concentration of the test compound and fitted to a four-parameter logistic equation to determine EC50 and Emax values.

Pharmacokinetic Studies in Rats

The oral bioavailability and brain penetration of this compound were assessed in male Sprague-Dawley rats.

Dosing:

-

Intravenous (IV): A single bolus injection of this compound (e.g., 10 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is administered via the tail vein.[4]

-

Oral (PO): this compound (e.g., 20 mg/kg) is administered by oral gavage in a vehicle such as 0.5% carboxymethylcellulose.[4]

Sample Collection:

-

Blood samples are collected from the jugular or tail vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma is separated by centrifugation.

-

At the terminal time point, brains are collected, homogenized, and processed to determine drug concentration.

Analysis:

-

Plasma and brain homogenate concentrations of this compound are determined by LC-MS/MS.

-

Pharmacokinetic parameters, including Cmax, AUC, clearance, volume of distribution, and oral bioavailability, are calculated using non-compartmental analysis.

Amphetamine-Induced Hyperlocomotion in Mice

The in vivo efficacy of this compound in a model of psychosis-like behavior was evaluated using the amphetamine-induced hyperlocomotion test in mice.

Animals: Male C57BL/6J mice are typically used.

Procedure:

-

Mice are habituated to the testing environment (e.g., open-field arenas) for at least 30 minutes.

-

This compound (e.g., 0.3, 1, 3, or 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[4]

-

After a pre-treatment period (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 2.5 mg/kg, IP) to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.

-

The effect of this compound on amphetamine-induced hyperactivity is quantified by comparing the locomotor activity of treated groups to the vehicle- and amphetamine-only control groups.

Visualizing the Core Concepts

To further elucidate the structure-activity relationship and experimental design, the following diagrams provide a visual representation of key pathways and workflows.

Caption: GPR52 signaling cascade initiated by this compound.